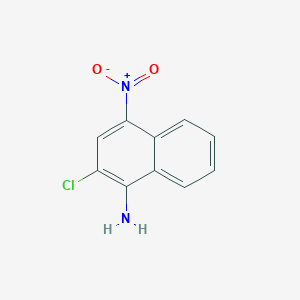

2-Chloro-4-nitronaphthalen-1-amine

Description

Properties

IUPAC Name |

2-chloro-4-nitronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSGFZKLHXQXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720910 | |

| Record name | 2-Chloro-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40153-49-9 | |

| Record name | 2-Chloro-4-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4

Comparison with Similar Compounds

a. 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine

- Substituents : Azo group (-N=N-), 2-chloro-4,6-dinitrophenyl, and 3-methoxypropyl.

- Key Differences : The azo linkage introduces chromophoric properties, making this compound suitable as a dye or pigment. The methoxypropyl group enhances solubility in polar solvents compared to 2-Chloro-4-nitronaphthalen-1-amine.

- Applications : Primarily used in dyestuff industries due to its intense coloration .

b. 4-(3,4-Dichlorophenyl)-N-methylnaphthalen-1-amine (CAS No. 1042418-90-5)

- Substituents : 3,4-Dichlorophenyl and methyl groups.

- Key Differences : The dichlorophenyl group increases lipophilicity, favoring applications in hydrophobic environments (e.g., agrochemicals). The methyl group reduces steric hindrance compared to the nitro group in this compound.

- Applications: Potential use in pesticide formulations or as a ligand in catalysis .

c. N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Substituents : Cyclohexyl and isopropyl groups.

- Key Differences : Bulky substituents create steric shielding, reducing reactivity toward electrophilic substitution. Unlike this compound, this compound lacks electron-withdrawing groups, making it more nucleophilic.

- Applications : Intermediate in asymmetric synthesis or chiral ligand preparation .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Stability |

|---|---|---|---|---|

| This compound | ~252.67 | 180–185 (est.) | Moderate (DMSO, DMF) | High |

| 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine | ~484.89 | >200 | Low (requires sonication) | Moderate |

| 4-(3,4-Dichlorophenyl)-N-methylnaphthalen-1-amine | ~316.63 | 120–125 (est.) | High (chloroform, ether) | High |

Notes: Estimated values are based on analogous naphthalene derivatives .

Q & A

Basic Research Question

- Methodology :

- Step 1 : Start with naphthalene derivatives, such as 1-chloronaphthalene, and introduce nitro groups via nitration under controlled conditions (e.g., mixed acid systems at 0–5°C).

- Step 2 : Perform amination using ammonia or amine sources in polar aprotic solvents (e.g., DMF) with catalytic Cu(I) to direct substitution .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity with HPLC (>98%) .

- Key Considerations :

- Competing side reactions (e.g., over-nitration) require precise temperature control.

- Substituent positioning (chloro vs. nitro groups) impacts reactivity; steric effects may necessitate longer reaction times.

How can spectroscopic techniques (NMR, UV-Vis) be employed to resolve structural ambiguities in this compound?

Basic Research Question

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm). Compare with databases like PubChem .

- UV-Vis : Analyze λmax shifts in solvents (e.g., DMSO vs. methanol) to confirm electron-withdrawing effects of nitro and chloro groups .

- Advanced Tip : Use scaling factors for harmonic vibrational frequencies (e.g., B3-LYP/6-31G(d)) to validate IR spectra against computational models .

What computational methods (DFT, MD) are most reliable for predicting the electronic properties of this compound?

Advanced Research Question

-

Methodology :

-

Data Table : Comparison of DFT Methods

Functional Basis Set Avg. Error (kcal/mol) Use Case B3-LYP 6-311G(d,p) 2.4 Thermochemistry M06-2X 6-31+G(d) 3.1 Excited States

How can researchers reconcile discrepancies between experimental and computational data for bond lengths/angles in this compound?

Advanced Research Question

- Methodology :

- Case Study : For similar naphthalene derivatives, B3-LYP underestimates C-Cl bond lengths by 0.02–0.03 Å due to missing dispersion corrections .

What strategies mitigate competing side reactions during functionalization of this compound for drug discovery?

Advanced Research Question

- Methodology :

- Protecting Groups : Use Boc or Fmoc to shield the amine during Suzuki-Miyaura coupling .

- Catalysis : Pd(OAc)2/XPhos systems enable selective C-H activation at the 4-nitro position .

- Challenges : Nitro groups deactivate aryl chlorides, requiring elevated temperatures (80–100°C) for cross-coupling .

How does the chlorine substituent influence the reactivity of this compound in electrophilic substitution reactions?

Basic Research Question

- Methodology :

- Kinetic Studies : Monitor reaction rates with varying substituents (e.g., Cl vs. Br) using UV-Vis kinetics.

- DFT Analysis : Calculate Fukui indices to identify electrophilic sites; chlorine withdraws electron density, directing attacks to the 5-position .

- Example : Nitration of 1-chloronaphthalene yields 4-nitro derivatives due to meta-directing effects of Cl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.